3-Amino-5-(3-methylphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJYMXORZOQDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562244 | |
| Record name | 5-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129192-16-1 | |
| Record name | 5-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Reaction Engineering of 3 Amino 5 3 Methylphenyl Benzoic Acid
Established Synthetic Routes towards 3-Amino-5-(3-methylphenyl)benzoic Acid
The formation of this compound is primarily achieved through a convergent synthesis strategy. This involves the preparation of key precursors followed by a cross-coupling reaction to assemble the final biaryl structure. Subsequent functional group transformations are then employed to yield the target molecule.
Multi-Step Approaches via Selective Aromatic Substitutions
A common and logical pathway to this compound begins with a commercially available substituted benzoic acid, which is then further functionalized. A key intermediate in this multi-step approach is 3-amino-5-bromobenzoic acid. The synthesis of this intermediate itself involves several selective aromatic substitution reactions.
One potential route starts with 3-bromobenzoic acid. The directing effects of the substituents play a crucial role in the sequence of reactions. The carboxylic acid group is a meta-director, while the bromine atom is an ortho-, para-director. Nitration of 3-bromobenzoic acid introduces a nitro group onto the aromatic ring. Due to the combined directing effects of the existing substituents, the nitro group is installed at the 5-position, yielding 3-bromo-5-nitrobenzoic acid.
Subsequently, the nitro group must be converted to an amino group. This transformation is a critical step, as the reducing agent must selectively reduce the nitro group without affecting the bromo substituent or the carboxylic acid. Various reagents are known to achieve this chemoselectivity. For instance, metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are commonly used for the reduction of aromatic nitro groups to amines. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method. masterorganicchemistry.com Reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder have also been shown to selectively reduce nitro groups in molecules containing other reducible functionalities like halogens and carboxylic acids. niscpr.res.in
Coupling Reactions in the Construction of the 3-Methylphenyl Moiety
The central step in the synthesis of this compound is the construction of the C-C bond between the two aromatic rings. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. libretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. libretexts.org
In this synthesis, 3-amino-5-bromobenzoic acid serves as the aryl bromide component. The coupling partner is 3-methylphenylboronic acid, which is commercially available. The reaction is carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The amino and carboxylic acid groups on the 3-amino-5-bromobenzoic acid substrate can influence the reactivity, and in some cases, protection of the amino group may be considered to avoid side reactions, although many Suzuki couplings are tolerant of these functional groups. acs.org
The general mechanism of the Suzuki coupling involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org
Strategic Functional Group Interconversions for the Compound's Formation
As outlined in the multi-step approach (Section 2.1.1), functional group interconversion is a key strategy. The most significant interconversion is the reduction of the nitro group to an amino group to form the 3-amino-5-bromobenzoic acid precursor.
The choice of reducing agent is critical to ensure the integrity of other functional groups. Catalytic hydrogenation is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C). Alternative methods using metals in acidic media (e.g., Sn/HCl, Fe/HCl) are also well-established for this transformation. masterorganicchemistry.com The selective reduction of nitroarenes in the presence of halogens is a known process, with reagents such as stannous chloride or specific catalytic systems being effective. masterorganicchemistry.com
Another functional group interconversion to consider is the potential protection of the amino group before the Suzuki coupling, for example, as a carbamate (B1207046) (e.g., Boc) or an amide. This can prevent potential side reactions and catalyst inhibition. After the coupling reaction, a deprotection step would be necessary to reveal the free amino group in the final product.
Optimization of Reaction Conditions and Process Parameters for this compound Synthesis
The efficiency and yield of the synthesis, particularly the key Suzuki-Miyaura coupling step, are highly dependent on the reaction conditions. Careful optimization of catalysts, solvents, bases, temperature, and stoichiometry is essential for a successful outcome.
Catalyst and Solvent Selection for Reaction Efficiency and Selectivity
Catalyst and Ligand: The choice of the palladium catalyst and the associated ligand is paramount for a successful Suzuki-Miyaura coupling. While Pd(PPh₃)₄ has been traditionally used, modern catalyst systems often show higher activity and broader substrate scope. These typically consist of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. organic-chemistry.org
For substrates with both electron-donating (amino) and electron-withdrawing (carboxyl) groups, ligand selection is crucial. Electron-rich and bulky phosphine ligands, such as trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos), are often effective for coupling challenging substrates, including aryl chlorides and electron-rich or sterically hindered aryl bromides. libretexts.orgnih.gov The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in Suzuki couplings.
| Palladium Source | Ligand | Substrate Type | Typical Catalyst Loading (mol%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | Aryl bromides/chlorides | 0.5 - 2 | nih.gov |
| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl bromides/chlorides | 1 - 3 | organic-chemistry.org |
| Pd(PPh₃)₄ | - | Aryl iodides/bromides | 1 - 5 | mdpi.com |
| PdCl₂(dppf) | - | Aryl bromides | 1 - 3 | mdpi.com |
Solvent: The solvent plays a critical role in dissolving the reactants and the base, and it can influence the stability and activity of the catalyst. A variety of solvents are used for Suzuki couplings, often as mixtures with water. Common choices include ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons like toluene (B28343), and polar aprotic solvents such as dimethylformamide (DMF). researchgate.netrsc.org Aqueous solvent mixtures are often preferred as they can facilitate the dissolution of the inorganic base and can accelerate the transmetalation step. For substrates containing carboxylic acids, the choice of solvent is also important to ensure solubility.
| Solvent System | Base Compatibility | Typical Reaction Temperature | Notes | Reference |
|---|---|---|---|---|
| Dioxane/H₂O | Carbonates, Phosphates | 80-100 °C | Commonly used, good for a wide range of substrates. | researchgate.net |
| Toluene/H₂O | Carbonates, Phosphates | 80-110 °C | Good for large-scale reactions, easy product extraction. | nih.gov |
| DMF/H₂O | Carbonates | 100-120 °C | Higher boiling point allows for higher reaction temperatures. | nih.gov |
| Ethanol/H₂O | Hydroxides, Carbonates | Room Temp - 80 °C | "Greener" solvent option, can be effective with simple systems. | researchgate.net |
Temperature, Pressure, and Stoichiometric Considerations
Temperature: The reaction temperature significantly affects the rate of the Suzuki coupling. Most reactions are conducted at elevated temperatures, typically ranging from 80 °C to 120 °C, to ensure a reasonable reaction rate. acs.orgmdpi.com However, higher temperatures can also lead to side reactions, such as debromination of the starting material or decomposition of the catalyst. The optimal temperature depends on the reactivity of the specific substrates and the catalyst system used. For highly active catalyst systems, reactions can sometimes be performed at or near room temperature. organic-chemistry.org
Pressure: Suzuki-Miyaura reactions are typically carried out at atmospheric pressure in standard laboratory glassware. The use of sealed vessels may be necessary when using low-boiling point solvents at temperatures above their boiling point to maintain the reaction mixture in the liquid phase.
Stoichiometry: The stoichiometry of the reactants is a critical parameter to optimize for maximizing the yield of the desired product and minimizing waste. Typically, a slight excess of the boronic acid derivative (e.g., 1.1 to 1.5 equivalents) is used to ensure complete consumption of the more valuable aryl bromide. rsc.org The amount of base used is also crucial, with typically 2 to 3 equivalents being employed to facilitate the transmetalation step. nih.gov The catalyst loading is generally kept low, ranging from 0.1 to 5 mol% of the palladium source, to minimize cost and residual metal in the final product. researchgate.net
| Parameter | Typical Range | Considerations | Reference |
|---|---|---|---|
| Boronic Acid (equiv.) | 1.1 - 1.5 | Ensures complete consumption of the aryl halide. Excess can lead to homo-coupling. | rsc.org |
| Base (equiv.) | 2 - 3 | Activates the boronic acid for transmetalation. Choice of base depends on substrate and solvent. | nih.gov |
| Catalyst Loading (mol%) | 0.1 - 5 | Lower loadings are economically and environmentally preferable. Higher loadings may be needed for less reactive substrates. | researchgate.net |
| Ligand to Palladium Ratio | 1:1 to 4:1 | Affects the stability and activity of the catalyst. Optimal ratio depends on the specific ligand and palladium source. | nih.gov |
Based on a comprehensive review of available scientific literature, there is currently no specific published research on the synthesis methodologies, green chemistry applications, or advanced production techniques for the chemical compound This compound .
General synthesis methods for structurally related biaryl compounds, such as the Suzuki-Miyaura cross-coupling, are well-documented. nih.govresearchgate.net Similarly, the application of green chemistry principles and continuous flow manufacturing are established concepts in modern organic synthesis. researchgate.netrsc.orgmdpi.com However, applying this general knowledge to this compound without specific experimental data or studies would be speculative and would not meet the required standards of scientific accuracy for this article.
Due to the absence of specific research findings for this compound, it is not possible to generate the requested article while adhering to the strict requirements for scientifically accurate and specific content for each outlined section.
Chemical Reactivity and Derivatization Strategies of 3 Amino 5 3 Methylphenyl Benzoic Acid
Functionalization of the Amino Group in the Compound
The amino group in 3-amino-5-(3-methylphenyl)benzoic acid is a primary nucleophilic center, susceptible to a variety of chemical transformations. Its reactivity can be modulated by the electronic effects of the carboxylic acid and the biphenyl (B1667301) system.
Selective Oxidation Reactions and Subsequent Transformations
While direct and selective oxidation of the amino group in complex aminobenzoic acids is a nuanced process, general principles of aromatic amine oxidation can be applied. Mild oxidizing agents can convert the primary amine to corresponding nitroso or nitro derivatives, which are valuable intermediates. For instance, oxidation can be a key step in the synthesis of more complex heterocyclic systems. The presence of the electron-withdrawing carboxylic acid group can decrease the susceptibility of the amino group to oxidation compared to simple anilines. However, strong oxidizing conditions can lead to degradation of the molecule.
Subsequent transformations of the oxidized products, such as the reduction of a nitro group back to an amine or its conversion into other functionalities, further expand the synthetic utility of the parent compound.
Acylation and Amide Bond Formation Reactions
The amino group readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids activated with coupling agents, to form stable amide bonds. ibs.re.krnih.gov This reaction is fundamental in peptide synthesis and for the introduction of diverse substituents to modify the compound's properties. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.
The choice of solvent and the potential need for a base to neutralize the acid byproduct are critical parameters. Lewis acids can also be employed to catalyze the amidation, particularly with less reactive carboxylic acids. nih.gov
Table 1: Representative Acylation Reactions of Aromatic Amines
| Acylating Agent | Catalyst/Conditions | Product Type |
| Acetyl Chloride | Pyridine, CH₂Cl₂ | N-Arylacetamide |
| Benzoic Anhydride (B1165640) | DMAP (cat.), Triethylamine | N-Arylbenzamide |
| Carboxylic Acid | DCC, HOBt | N-Aryl Amide |
| Carboxylic Acid | B(OCH₂CF₃)₃, TAME, Dean-Stark | N-Aryl Amide nih.gov |
This table presents generalized conditions applicable to aromatic amines.
Diazotization and Azo Coupling Reactions for Extended Conjugation
The primary aromatic amino group of this compound can be converted into a diazonium salt through treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C). scirp.orgbyjus.com This process is known as diazotization. byjus.com
The resulting diazonium salt is a highly versatile intermediate. It can undergo a variety of substitution reactions (Sandmeyer, Schiemann) or, significantly, act as an electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines. This coupling reaction leads to the formation of azo compounds, which are characterized by an extended π-conjugated system and are often intensely colored, forming the basis of many dyes and pigments. organic-chemistry.org The general mechanism begins with the formation of a nitrosonium ion, which is then attacked by the amine. byjus.com
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is an electrophilic center that can undergo various transformations, providing another avenue for derivatization.
Reduction Reactions to Alcohol Derivatives
The carboxylic acid group can be reduced to a primary alcohol, yielding (3-amino-5-(3-methylphenyl)phenyl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. chemistrysteps.comlibretexts.org The reaction typically proceeds in an ethereal solvent like THF, followed by an acidic workup to protonate the resulting alkoxide. youtube.com
Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent capable of reducing carboxylic acids to alcohols and may offer better selectivity in the presence of other reducible functional groups. researchgate.netyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.comyoutube.com The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org
Table 2: Common Reagents for Carboxylic Acid Reduction
| Reagent | Solvent | Workup | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | H₃O⁺ | Primary Alcohol chemistrysteps.comlibretexts.org |
| Borane-Tetrahydrofuran (BH₃·THF) | THF | - | Primary Alcohol researchgate.netyoutube.com |
Esterification and Amidation for Prodrug or Material Precursor Synthesis
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org This is an equilibrium-controlled reaction, and removal of water is often necessary to drive it to completion. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). libretexts.org Alternatively, the carboxylate can be activated, for example, by conversion to an acid chloride, which then reacts readily with an alcohol to form the ester. This method avoids the equilibrium limitations of Fischer esterification. Esterification is a common strategy in the development of prodrugs to enhance bioavailability.
Amidation: Similar to esterification, the carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. Due to the lower reactivity of the carboxylic acid compared to its activated derivatives, this reaction typically requires high temperatures or the use of coupling agents. nih.govresearchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net This transformation is crucial for synthesizing polyamide materials and various bioactive molecules.
Decarboxylative Processes in Aromatic Systems
The decarboxylation of aromatic carboxylic acids is a chemical reaction that removes the carboxyl group, releasing carbon dioxide. wikipedia.org For benzoic acid derivatives, this process is typically an electrophilic substitution reaction where a proton replaces the carboxyl group. nist.gov The reactivity of the aromatic ring towards decarboxylation is highly dependent on the electronic nature of its substituents. Aromatic acids with electron-donating groups, such as the amino group (-NH₂) present in this compound, are activated toward protolytic decarboxylation. nist.gov
The mechanism for such compounds generally proceeds via a bimolecular pathway (SE2) where the rate-determining step is the attack of a proton, or a protonated solvent molecule, on the carbon atom to which the carboxyl group is attached (the ipso-carbon). This attack is facilitated by the increased electron density at this position, a result of the electron-donating effect of the amino group. The subsequent loss of carbon dioxide from the unstable intermediate complex restores the aromaticity of the ring.
In the case of this compound, the presence of the strongly electron-donating amino group at the meta-position relative to the carboxyl group activates the ring for this transformation. Thermal conditions, often in the presence of an acid catalyst, can drive the reaction to completion, yielding 3-amino-5-(3-methylphenyl)aniline as the primary product. While transition metals like copper, silver, and palladium can also catalyze decarboxylation, often under milder conditions, the inherent activation provided by the amino group suggests that acid-catalyzed thermal methods would be effective. rsc.orgacs.org
Aromatic Ring Substitution Reactions on the Core Structure
The core structure of this compound contains three distinct substituents on the central phenyl ring, each influencing the course of further substitution reactions. The directing effects of these groups determine the regiochemical outcome of reactions such as halogenation and nitration.
Amino Group (-NH₂): Located at position 3, this is a powerful activating group that directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. byjus.com
Carboxyl Group (-COOH): Located at position 1, this is a deactivating group that directs electrophiles to the meta (positions 3 and 5) positions.
3-Methylphenyl Group: Located at position 5, this bulky aryl substituent can exert steric effects that may hinder substitution at adjacent positions. numberanalytics.comwikipedia.org
The potent activating and ortho-, para-directing influence of the amino group is the dominant factor in determining the position of electrophilic attack. Therefore, substitution is strongly favored at positions 2, 4, and 6.
Halogenation: The activated nature of the aromatic ring makes it highly susceptible to halogenation. Aniline and its derivatives are known to react readily with halogens, often leading to poly-substitution. libretexts.orgmsu.edu For controlled mono-halogenation of this compound, milder halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) are preferred. sioc-journal.cn The reaction is expected to yield a mixture of isomers, with the electrophile adding to the positions most activated by the amino group (C2, C4, C6). Steric hindrance from the bulky 3-methylphenyl group at C5 may disfavor substitution at the C6 position, potentially leading to a preference for substitution at C2 and C4.
Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation and the formation of a significant amount of the meta-isomer. byjus.compearson.com This occurs because the strongly acidic medium protonates the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing deactivator. To achieve selective ortho- and para-nitration, the amino group is typically protected first, for example, by acetylation to form an acetanilide (B955). libretexts.orgmsu.edu This acetamido group is still an ortho-, para-directing activator but is less prone to oxidation and protonation. Following nitration of the protected compound, the acetyl group can be removed by hydrolysis to restore the amino group. The nitration would proceed to the C2, C4, and C6 positions, guided by the acetamido group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent/Conditions | Predicted Major Products (Position of Substitution) | Rationale |
| Bromination | N-Bromosuccinimide (NBS), DMF | 4-Bromo and 2-Bromo derivatives | The -NH₂ group is a strong ortho, para-director, activating positions 2, 4, and 6. Steric hindrance from the adjacent 3-methylphenyl group may disfavor substitution at position 6. |
| Chlorination | N-Chlorosuccinimide (NCS), DMF | 4-Chloro and 2-Chloro derivatives | Similar to bromination, the directing effect of the amino group dominates. sioc-journal.cn |
| Nitration | 1. Acetic anhydride (protection) 2. HNO₃/H₂SO₄ 3. H₃O⁺, heat (deprotection) | 4-Nitro and 2-Nitro derivatives | Protection of the -NH₂ group as an acetanilide is necessary to prevent oxidation and ensure ortho/para direction. msu.edu The activating effect of the acetamido group directs the nitronium ion. |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant peripheral modifications to the core structure. acs.orgresearchgate.net These reactions typically require an aryl halide as a coupling partner. Therefore, the halogenated derivatives of this compound, synthesized as described in the previous section, serve as key intermediates for this strategy.
By introducing a bromine or iodine atom at the C2, C4, or C6 positions, a versatile synthetic handle is installed. This allows for a range of subsequent transformations:
Suzuki-Miyaura Coupling: Reacting the aryl halide derivative with an organoboron compound (e.g., a boronic acid or ester) can introduce new aryl, heteroaryl, or vinyl groups. This is a robust method for constructing biaryl systems.
Heck Coupling: This reaction couples the aryl halide with an alkene to form a new carbon-carbon bond, allowing for the introduction of alkenyl side chains.
Sonogashira Coupling: The coupling of the aryl halide with a terminal alkyne provides a direct route to arylalkyne derivatives.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine, enabling the introduction of diverse amino substituents.
These reactions provide a modular approach to systematically modify the periphery of the molecule, allowing for the fine-tuning of its chemical and physical properties. The synthesis of highly substituted benzene (B151609) derivatives often employs a combination of electrophilic substitution and subsequent palladium-catalyzed cross-coupling reactions. rsc.org
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a 4-Bromo Derivative
| Reaction Type | Example Coupling Partner | Catalyst System (Typical) | Expected Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-substituted derivative |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Styrenyl-substituted derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-substituted derivative |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-Morpholino-substituted derivative |
Rational Design Principles for Novel Derivatives of the Compound
The rational design of novel derivatives of this compound is guided by its inherent chemical reactivity and the strategic application of modern synthetic methods. The parent compound serves as a versatile scaffold that can be systematically modified at several key positions to generate a library of new chemical entities. nih.govnih.gov This approach is central to drug discovery and materials science, where structure-activity relationships are explored to optimize desired properties.
Key principles for designing novel derivatives include:
Functional Group Derivatization:
Carboxyl Group: The carboxylic acid can be readily converted into a wide array of functional groups, including esters, amides, and acid halides. This allows for modulation of properties such as lipophilicity, solubility, and hydrogen bonding capacity.
Amino Group: The primary amine can be acylated, alkylated, or converted into sulfonamides. These modifications can alter the electronic properties of the ring and introduce new interaction points for biological targets.
Core Structure Functionalization:
Based on the principles of electrophilic aromatic substitution, new substituents (halogens, nitro groups, etc.) can be selectively introduced at the C2, C4, and C6 positions. These new groups not only modify the molecule's properties directly but also serve as intermediates for further reactions. For instance, a nitro group can be reduced to a new amino group, which can then be derivatized independently.
Peripheral Elaboration via Cross-Coupling:
Halogenated intermediates are ideal substrates for palladium-catalyzed cross-coupling reactions. This allows for the "decoration" of the aromatic core with a vast diversity of chemical moieties (alkyl, aryl, heteroaryl, amino, etc.), enabling extensive exploration of the chemical space around the scaffold.
Scaffold Hopping and Bioisosteric Replacement:
While maintaining the core connectivity, parts of the molecule can be replaced with groups that have similar steric and electronic properties (bioisosteres). For example, the benzoic acid moiety could be replaced with a tetrazole group. This "scaffold hopping" can lead to compounds with improved properties or novel intellectual property.
By combining these strategies, a combinatorial approach can be employed to systematically generate a large and diverse library of analogs. For example, one could create a matrix of compounds by reacting a set of halogenated intermediates with a library of boronic acids via Suzuki coupling, and then further derivatizing the carboxyl and amino groups of the resulting products. This rational, scaffold-based approach facilitates the efficient optimization of molecules for specific applications. arxiv.org
Table 3: Matrix of Rational Design Strategies for Derivative Synthesis
| Modification Site | Derivatization Strategy | Example Reaction | Resulting Functionality |
| Carboxyl Group (C1) | Esterification | Fischer Esterification with Ethanol | Ethyl Ester |
| Amidation | Amide coupling with Benzylamine | N-Benzyl Amide | |
| Amino Group (C3) | Acylation | Reaction with Acetyl Chloride | Acetamide |
| Sulfonylation | Reaction with Tosyl Chloride | Tosylamide | |
| Aromatic Ring (C4) | Halogenation -> Cross-Coupling | 1. Bromination (NBS) 2. Suzuki coupling with Pyridine-3-boronic acid | 3-Pyridyl group at C4 |
| Aromatic Ring (C2) | Nitration -> Reduction | 1. Nitration (protected) 2. Reduction (e.g., H₂, Pd/C) | Amino group at C2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The analysis would involve examining the chemical shift (δ, in ppm), the integration (relative number of protons), and the multiplicity (splitting pattern) of each signal.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (s) | 1H |
| Aromatic Protons (Benzoic Acid Ring) | 6.5 - 8.0 | Singlet (s), Doublet (d), Triplet (t) | 3H total |
| Aromatic Protons (Methylphenyl Ring) | 6.8 - 7.5 | Singlet (s), Doublet (d), Triplet (t), Multiplet (m) | 4H total |
| Amino (-NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | 2H |
| Methyl (-CH₃) | ~ 2.3 | Singlet (s) | 3H |
Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the electronic effects within the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shift of each signal is indicative of the carbon's chemical environment (e.g., aromatic, carboxylic, aliphatic).
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Carbon (-COOH) | 165 - 175 |
| Aromatic Carbons (C-NH₂) | 140 - 150 |
| Aromatic Carbons (Substituted) | 130 - 145 |
| Aromatic Carbons (Unsubstituted) | 110 - 130 |
| Methyl Carbon (-CH₃) | 20 - 25 |
Note: These are estimated chemical shift ranges. Actual values would need to be determined experimentally.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would help to confirm the connectivity of protons within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying connectivity across quaternary (non-protonated) carbons, such as the carbons of the carboxylic acid group and the carbons at the point of attachment between the two phenyl rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₄H₁₃NO₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Expected HRMS Data:
| Ion Type | Calculated Exact Mass (m/z) |
| [M+H]⁺ (Protonated Molecule) | 228.1019 |
| [M-H]⁻ (Deprotonated Molecule) | 226.0873 |
Note: The observed ion will depend on the ionization technique used (e.g., ESI, APCI).
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and for providing insights into the conformational structure of a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic vibrational modes would be expected for the amine, carboxylic acid, and aromatic ring moieties.
Expected FT-IR Spectral Data for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3500-3300 | Medium, Doublet |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium to Weak |
| C-H (Methyl) | Asymmetric & Symmetric Stretching | 2960-2850 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1710-1680 | Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Strong |
| N-H (Amine) | Bending | 1650-1580 | Medium |
| C-N | Stretching | 1350-1250 | Medium |
| C-O | Stretching | 1320-1210 | Medium |
| O-H | Bending | 1440-1395 | Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of aromatic compounds.
Expected Raman Spectral Data for this compound
| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-H (Aromatic) Stretching | 3100-3000 | Medium |
| C=C (Aromatic) Stretching | 1600-1580 | Strong |
| C-C (Ring-Substituent) Stretching | 1200-1100 | Medium |
| C-H (Methyl) Stretching | 2960-2850 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) can provide information about the extent of conjugation in the system. The presence of the amino and carboxylic acid groups on the biphenyl-like structure of this compound is expected to result in characteristic π → π* and n → π* transitions. The exact position of these absorptions would be influenced by the solvent polarity.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. Single-crystal XRD would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine and carboxylic acid groups. Powder XRD could be used to identify the crystalline phase and assess the purity of a bulk sample. Without experimental data, specific crystallographic parameters for this compound cannot be provided.
Advanced Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for the analysis of non-volatile organic molecules like this compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A typical HPLC method for the analysis of this compound would likely employ reverse-phase chromatography. Method development would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or acetic acid), flow rate, and detection wavelength (based on the UV-Vis spectrum). Method validation would then be performed to ensure the method is accurate, precise, reproducible, and robust for its intended purpose.
Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Gradient | 30% to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Advanced Spectroscopic and Analytical Characterization of 3 Amino 5 3 Methylphenyl Benzoic Acid and Its Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov However, the direct analysis of polar molecules such as 3-Amino-5-(3-methylphenyl)benzoic acid by GC-MS is challenging due to their low volatility and thermal lability. The presence of both a carboxylic acid and an amino functional group imparts high polarity, leading to poor chromatographic performance, including broad, tailing peaks and potential degradation in the hot injector or column. colostate.edusigmaaldrich.com
To overcome these limitations, derivatization is an essential prerequisite for the GC-MS analysis of amino acids and related compounds. sigmaaldrich.comgcms.cz This process involves chemically modifying the polar functional groups (–COOH and –NH₂) to create less polar, more volatile, and more thermally stable derivatives. sigmaaldrich.com The primary goal is to replace the active hydrogen atoms in these groups with nonpolar moieties, thereby improving chromatographic behavior. sigmaaldrich.com
Common derivatization strategies applicable to this compound include silylation and a two-step acylation followed by esterification.
Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize both the carboxylic acid and amino groups simultaneously. sigmaaldrich.comnih.gov The resulting TBDMS (tert-butyldimethylsilyl) derivatives are notably more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com
Alkylation/Acylation: This typically involves a two-step process. The carboxylic acid group is first converted into an ester (e.g., a methyl or butyl ester) through esterification. gcms.cz Subsequently, the amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). This approach yields stable derivatives with excellent chromatographic properties.
The choice of derivatization reagent is critical and depends on the specific analytical requirements, including the desired sensitivity and the potential for interference from other components in the sample matrix.
| Reagent Class | Specific Reagent | Abbreviation | Target Functional Group(s) | Resulting Derivative |
|---|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -NH₂ | Trimethylsilyl (TMS) ester and amine |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -COOH, -NH₂ | tert-butyldimethylsilyl (TBDMS) ester and amine |
| Alkylation (Esterification) | Methanol (B129727)/BF₃ or Diazomethane | - | -COOH | Methyl ester |
| Acylation | Pentafluoropropionic Anhydride | PFPA | -NH₂ | Pentafluoropropionyl (PFP) amide |
Following successful derivatization, the sample is injected into the GC system. The separation of the derivatized this compound from other volatile species is typically achieved on a nonpolar capillary column, such as one with a polymethylsiloxane stationary phase containing 5% phenyl groups. nih.gov The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the efficient elution of all compounds of interest. nih.gov
As the separated components elute from the GC column, they enter the mass spectrometer, which serves as the detector. The most common ionization technique used is electron ionization (EI), where molecules are bombarded with high-energy electrons (typically 70 eV). nih.gov This causes the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
The fragmentation pattern provides crucial structural information for identification. For a derivatized molecule of this compound, key fragmentation pathways would be expected. For instance, in the mass spectrum of a di-TMS derivative, characteristic fragments would likely include:
The Molecular Ion [M]⁺•: Represents the intact derivatized molecule.
[M-15]⁺: A very common fragment corresponding to the loss of a methyl group (•CH₃) from one of the TMS groups.
Fragment ions related to the TMS groups: Peaks corresponding to the silyl (B83357) moiety itself, such as m/z 73 [Si(CH₃)₃]⁺.
Fragments from the core aromatic structure: Cleavage of the bonds connecting the functional groups to the aromatic rings, similar to the fragmentation of benzoic acid which shows characteristic losses of the hydroxyl group and the entire carboxyl group. docbrown.info
By comparing the obtained mass spectrum with spectral libraries (e.g., NIST) or by interpreting the fragmentation pattern based on established principles, the identity of the derivatized compound can be confirmed. miamioh.edu
| Fragment Ion | Description | Significance |
|---|---|---|
| [M]⁺• | Molecular Ion | Confirms the molecular weight of the derivative. |
| [M-15]⁺ | Loss of a methyl radical (•CH₃) from a TMS group. | Characteristic indicator of a TMS derivative. |
| [M-117]⁺ | Loss of the TMS-ester group (•COOTMS). | Indicates cleavage at the carboxyl functional group. |
| m/z 73 | Trimethylsilyl cation [Si(CH₃)₃]⁺. | Confirms the presence of TMS derivatization. |
Computational Chemistry and Theoretical Modeling of 3 Amino 5 3 Methylphenyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 3-Amino-5-(3-methylphenyl)benzoic acid, DFT calculations would typically be employed to determine its optimized molecular geometry in the ground state. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results. nih.gov DFT can elucidate key geometrical parameters such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation. These calculations provide a static picture of the molecule, representing its structure at a minimum energy level.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.govmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species. For this compound, the distribution of the HOMO and LUMO across the molecular framework would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 3.89 |
| Electronegativity (χ) | 3.93 |
| Chemical Hardness (η) | 1.95 |
| Global Electrophilicity Index (ω) | 3.97 |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating favorable sites for nucleophilic attack. mdpi.com For this compound, the MEP map would likely show a negative potential around the carboxylic acid's oxygen atoms and a positive potential near the amino group's hydrogen atoms.
Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions
While quantum chemical calculations provide a static view of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. rsc.org For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule possesses rotational freedom around the bond connecting the two phenyl rings, leading to various possible conformations. MD simulations can identify the most stable conformers and the energy barriers between them. Furthermore, these simulations can shed light on intermolecular interactions, such as hydrogen bonding, which would be particularly relevant for understanding the behavior of this compound in different solvent environments or in the solid state. researchgate.net
In Silico Screening and Ligand-Protein Interaction Studies (Conceptual Frameworks)
The structural motifs present in this compound suggest its potential as a scaffold in drug design. In silico screening methods, particularly molecular docking, provide a conceptual framework for exploring its potential biological activity.
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. rjptonline.org This method is instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. mjpms.in For this compound, a molecular docking study would involve selecting a specific protein target and then computationally placing the compound into the protein's active site. The docking algorithm would generate various possible binding poses and score them based on their binding affinity. researchgate.net The results would reveal the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Residues | TYR 234, LYS 112, ASP 345 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | Phenyl ring with LEU 230, VAL 115 |
Note: The values in this table are for illustrative purposes and would be specific to a particular protein target.
Pharmacophore Modeling and Virtual Screening Approaches
Extensive searches of scientific literature and chemical databases did not yield any specific studies on the pharmacophore modeling or virtual screening of this compound. While computational methods are widely applied to derivatives of aminobenzoic acid and biphenyl (B1667301) compounds for drug discovery, research focusing on this particular molecule is not publicly available.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to search large compound libraries (virtual screening) to identify other molecules that are likely to have similar biological activity.
In the broader context of related molecules, studies on aminobenzoic acid derivatives have employed these techniques. For instance, pharmacophore models have been developed for various classes of aminobenzoic acid analogs to explore their potential as antimicrobial or enzyme inhibitors. Similarly, virtual screening approaches have been utilized for biphenyl carboxylic acid derivatives to identify potent inhibitors for specific biological targets. However, without experimental data on the biological activity of this compound, the development of a specific pharmacophore model is not feasible.
Prediction of Spectroscopic Properties through Computational Approaches
There are no specific published computational studies detailing the predicted spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound. Theoretical spectroscopic analysis is a powerful tool in chemical research that uses quantum chemical calculations, often based on Density Functional Theory (DFT), to predict the spectral characteristics of a molecule. These predictions can aid in the interpretation of experimental spectra and provide insights into the molecular structure and electronic properties.
While the spectroscopic properties of various aminobenzoic acid and biphenyl derivatives have been investigated through computational methods, this specific compound has not been the subject of such a study in the available literature. The general approach for predicting spectroscopic properties involves optimizing the molecule's geometry at a given level of theory and then calculating the relevant spectral parameters. For example, NMR chemical shifts can be predicted using methods like GIAO (Gauge-Independent Atomic Orbital), and vibrational frequencies for IR spectra can be calculated from the second derivatives of the energy with respect to atomic displacements.
Without dedicated computational studies on this compound, any representation of its predicted spectroscopic data would be purely speculative.
Structure Activity/property Relationships Sar/spr and Design Principles for 3 Amino 5 3 Methylphenyl Benzoic Acid Derivatives
Impact of Substituent Position and Nature on Chemical Reactivity and Selectivity
The chemical reactivity of the 3-amino-5-(3-methylphenyl)benzoic acid core is dictated by the electronic properties of its constituent groups. The central benzoic acid ring is substituted with an amino group (-NH2), which is an activating, ortho-, para-directing group, and a carboxylic acid group (-COOH), which is a deactivating, meta-directing group. doubtnut.com The interplay between these groups, along with the bulky 3-methylphenyl substituent, governs the regioselectivity of further chemical modifications, such as electrophilic aromatic substitution.
Amino Group (-NH2): As a strong electron-donating group, the amino moiety increases the electron density of the benzoic acid ring, particularly at the ortho and para positions (C2, C4, and C6). This activation makes the ring more susceptible to electrophilic attack.
Carboxylic Acid Group (-COOH): This electron-withdrawing group deactivates the ring towards electrophilic substitution by pulling electron density away. doubtnut.com Its meta-directing influence further complicates the reactivity profile.
3-Methylphenyl Group: This group has a mild electron-donating effect (inductive and hyperconjugation) and significant steric bulk, which can hinder reactions at adjacent positions.
| Substituent | Position | Electronic Effect | Predicted Impact on Electrophilic Substitution Rate |
|---|---|---|---|
| -OCH3 | C4 | Strongly Electron-Donating | Significant Increase |
| -Cl | C6 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Decrease |
| -NO2 | C4 | Strongly Electron-Withdrawing | Significant Decrease |
| -CH3 | C2 | Weakly Electron-Donating | Slight Increase (offset by steric hindrance) |
Role of the Methylphenyl Group in Directing Molecular Recognition and Interactions
The 3-methylphenyl (m-tolyl) group plays a crucial role in defining the three-dimensional shape of the molecule and its potential for non-covalent interactions, which are critical for molecular recognition by biological targets (e.g., enzymes, receptors) or for self-assembly in materials.
The biphenyl (B1667301) linkage allows for rotational freedom, but the substitution pattern influences the preferred conformation (the dihedral angle between the two aromatic rings). In related structures like N-(3-Methylphenyl)benzamide, the aromatic rings are significantly twisted relative to each other, preventing planarity. researchgate.net This non-planar conformation is a key recognition element. The methyl group adds steric bulk and creates a hydrophobic pocket, influencing how the molecule fits into a binding site.
The methylphenyl group primarily engages in the following interactions:
Van der Waals Forces: These are fundamental attractive or repulsive forces between molecules.
Hydrophobic Interactions: The nonpolar nature of the methylphenyl group favors its interaction with hydrophobic regions of a protein or other molecules, excluding water.
π-π Stacking: The aromatic ring can interact with other aromatic systems (like phenylalanine, tyrosine, or tryptophan residues in a protein) through stacking interactions. The methyl group can influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).
C-H-π Interactions: The methyl C-H bonds can act as hydrogen bond donors to an aromatic ring's π-electron cloud.
| Interaction Type | Participating Moiety | Typical Energy (kJ/mol) | Significance in Molecular Recognition |
|---|---|---|---|
| Hydrophobic Interaction | Entire methylphenyl group | Variable | Major driving force for binding in aqueous environments |
| π-π Stacking | Phenyl ring | 2-10 | Directional interaction, contributes to binding affinity and specificity |
| Van der Waals Forces | All atoms | 0.4-4 | Contributes to overall shape complementarity and binding |
| C-H-π Interaction | Methyl C-H bonds and phenyl ring | 1-4 | Weak, but contributes to specificity and conformational stability |
Influence of Amino and Carboxylic Acid Functional Groups on Intermolecular Forces and Material Properties
The amino and carboxylic acid groups are primary drivers of intermolecular interactions, profoundly influencing the compound's physical properties such as melting point, solubility, and crystal packing. These polar, protic groups are potent hydrogen bond donors and acceptors.
Hydrogen Bonding: The -NH2 group can donate two hydrogen bonds, while the -COOH group can both donate a hydrogen bond (from -OH) and accept one (at C=O). This leads to the formation of extensive hydrogen-bonding networks. In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers via their carboxylic acid groups. researchgate.net The presence of the amino group allows for additional, more complex networks, potentially linking these dimers into sheets or three-dimensional lattices. researchgate.net
Ionic Interactions (Salt Bridges): As an amphoteric molecule, this compound can exist as a zwitterion under certain pH conditions, with a protonated ammonium (B1175870) group (-NH3+) and a deprotonated carboxylate group (-COO-). This allows for strong electrostatic interactions (salt bridges) between molecules, significantly impacting crystal energy and melting point.
These strong, directional interactions are key to the formation of ordered structures like co-crystals and are fundamental to the design of functional materials. researchgate.net Modifying or protecting these groups (e.g., converting the carboxylic acid to an ester or the amine to an amide) would drastically alter these properties by removing key hydrogen bonding sites.
| Derivative | Modification | Key Intermolecular Forces Lost | Predicted Change in Melting Point | Predicted Change in Water Solubility |
|---|---|---|---|---|
| Methyl 3-amino-5-(3-methylphenyl)benzoate | -COOH to -COOCH3 | Carboxyl H-bond donation (dimerization) | Decrease | Decrease |
| 3-Acetamido-5-(3-methylphenyl)benzoic acid | -NH2 to -NHCOCH3 | One N-H H-bond donation | Variable (depends on new packing) | Decrease |
| Methyl 3-acetamido-5-(3-methylphenyl)benzoate | Both -COOH and -NH2 modified | All strong H-bond donation | Significant Decrease | Significant Decrease |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for the Compound
QSAR and QSPR are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. For a molecule like this compound, a QSAR/QSPR model would be developed by synthesizing a library of derivatives and measuring a specific endpoint (e.g., enzyme inhibition, cytotoxicity, or melting point). Statistical models are then built to relate this endpoint to calculated molecular descriptors.
Key descriptors for this compound would include:
Electronic Descriptors: These quantify the electron distribution. Examples include Hammett constants (σ) for substituents, atomic partial charges, and dipole moment. They are crucial for modeling interactions with polar biological targets.
Steric Descriptors: These describe the size and shape of the molecule. Examples include molar refractivity (MR), van der Waals volume, and specific steric parameters like Taft's Es. They are important for modeling how a molecule fits into a binding site.
Hydrophobicity Descriptors: The partition coefficient (logP) is the most common descriptor, quantifying the molecule's affinity for nonpolar versus polar environments. It is critical for predicting membrane permeability and hydrophobic interactions.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and degree of branching.
A typical QSAR equation might take the form: Biological Activity = c1(logP) + c2(σ) + c3*(Es) + constant
Such models, once validated, can predict the activity or properties of unsynthesized compounds, prioritizing synthetic efforts and accelerating the discovery process.
| Descriptor Class | Specific Descriptor | Property Modeled |
|---|---|---|
| Hydrophobicity | logP (octanol-water partition coefficient) | Membrane transport, hydrophobic interactions |
| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of substituents |
| Electronic | pKa | Ionization state at physiological pH |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Topological | Topological Polar Surface Area (TPSA) | Hydrogen bonding potential, cell permeability |
| Quantum Chemical | HOMO/LUMO energies | Chemical reactivity, charge transfer capabilities |
Rational Design Strategies for Modulating Biological Activity and Material Performance
The principles of SAR and SPR guide the rational design of new derivatives of this compound. Design strategies involve making specific, hypothesis-driven structural modifications to optimize a desired property.
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar steric and electronic properties but may improve metabolic stability, potency, or selectivity. For example, the carboxylic acid could be replaced with a tetrazole ring, which is a common bioisostere that maintains the acidic proton and hydrogen bonding capabilities but can alter pharmacokinetics.
Scaffold Hopping/Modification: For more significant changes, the biphenyl core could be replaced with a different scaffold that maintains the spatial arrangement of the key functional groups but has improved properties. For example, introducing a heteroatom into one of the rings could alter solubility and metabolic properties.
Functional Group Derivatization: Converting the amine or carboxylic acid to amides, esters, or sulfonamides can serve multiple purposes. It can act as a prodrug strategy, improve cell permeability by masking polar groups, or introduce new interaction vectors to probe a binding site.
| Strategy | Example Modification | Rationale | Predicted Outcome |
|---|---|---|---|
| Substituent Scrambling | Add a fluorine atom at the 4'-position of the methylphenyl ring | Increase lipophilicity; potentially introduce a halogen bond | Enhanced binding affinity or altered selectivity |
| Bioisosteric Replacement | Replace -COOH with a tetrazole group | Maintain acidic character with improved metabolic stability and oral bioavailability | Improved pharmacokinetic profile |
| Functional Group Derivatization | Convert -NH2 to -NHSO2CH3 (methanesulfonamide) | Introduce a strong hydrogen bond acceptor; increase acidity of N-H | New interactions with target; altered solubility |
| Conformational Constraint | Introduce a bridging atom to link the two phenyl rings | Lock the dihedral angle; reduce entropy loss upon binding | Increased binding affinity and selectivity |
By applying these strategies, guided by SAR, SPR, and computational modeling, derivatives of this compound can be systematically optimized for a wide range of applications in medicine and materials science.
Applications in Advanced Materials Science Utilizing 3 Amino 5 3 Methylphenyl Benzoic Acid
Organic Light-Emitting Diode (OLED) Intermediates and Charge Transport Materials
The development of efficient and durable OLEDs relies heavily on the design and synthesis of novel organic molecules that can serve as emissive layer components, charge transport materials, or host materials. Benzoic acid derivatives, in a broader sense, have been recognized for their potential as intermediates in the synthesis of complex molecules for OLED applications. These derivatives can be functionalized to tune the electronic and photophysical properties of the final materials, influencing factors such as luminescence, color purity, and device longevity.
Synthesis and Characterization of OLED Precursors Derived from the Compound
A thorough review of existing scientific literature and chemical databases did not yield specific examples of OLED precursors synthesized directly from 3-Amino-5-(3-methylphenyl)benzoic acid. The synthesis of such precursors would likely involve the modification of the amino and carboxylic acid functional groups to introduce moieties known to facilitate charge injection, transport, or emission. Standard characterization techniques for such novel compounds would typically include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the chemical structure and purity.
Investigation of Optoelectronic Properties in Fabricated Devices
Consequently, with no reported synthesis of OLED materials derived from this compound, there is no available data on the optoelectronic properties of fabricated devices incorporating this compound. Such investigations would normally involve the fabrication of multilayer OLED devices to evaluate key performance metrics, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and operational lifetime.
Polymer Chemistry and Functional Materials Synthesis
The incorporation of specific organic molecules into polymer chains is a key strategy for developing functional materials with tailored electronic, optical, or mechanical properties. The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, suggests its potential as a monomer or a functional building block in polymer synthesis.
Incorporation of the Compound into Polymeric Scaffolds
No published research was found that details the incorporation of this compound into polymeric scaffolds. In theory, this could be achieved through polycondensation reactions, where the amino and carboxyl groups react to form polyamide or polyimide backbones. The properties of the resulting polymer would be influenced by the structure of the benzoic acid derivative.
Development of Conjugated Polymers with Specific Electronic Attributes
Conjugated polymers are a class of organic materials with alternating single and double bonds along the polymer backbone, which allows for the delocalization of π-electrons and gives rise to their unique electronic and optical properties. While the synthesis of donor-acceptor conjugated polymers is an active area of research, there is no evidence to suggest that this compound has been utilized in the development of such materials. The synthesis of conjugated polymers often involves cross-coupling reactions, and the specific reactivity and electronic nature of this compound would need to be evaluated for its suitability in these processes.
Metal-Organic Framework (MOF) Ligands and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functionality of the resulting MOF. Carboxylic acid-containing molecules are commonly used as ligands in MOF synthesis.
However, a review of the literature did not identify any studies where this compound was used as a ligand for the synthesis of MOFs or coordination polymers. The presence of both a carboxylic acid group for metal coordination and an amino group for potential post-synthetic modification could make it an interesting candidate for future exploration in this field. The synthesis and characterization of MOFs based on this ligand would provide insights into the resulting framework topology and its potential applications in areas such as gas storage, catalysis, and sensing.
Integration into Biosensing Platforms
Development of Sensor Architectures incorporating Derivatives of the Compound:Benzoic acid derivatives are utilized in biosensors, often by immobilizing them on transducer surfaces. The amino group can serve as an anchoring point for covalent attachment to sensor platforms. The overall molecule could then be used for specific recognition of target analytes.
It is important to note that the absence of published data does not necessarily mean that "this compound" is unsuitable for these applications, but rather that it has not been reported in the accessible scientific literature.
Applications in Chemical Biology and Medicinal Chemistry: Conceptual Frameworks Involving 3 Amino 5 3 Methylphenyl Benzoic Acid
Design as a Core Building Block for Novel Therapeutic Agents
The structure of 3-amino-5-(3-methylphenyl)benzoic acid makes it an attractive building block for the synthesis of a diverse library of compounds with potential therapeutic applications. The presence of three key functional regions—the carboxylic acid group, the amino group, and the biphenyl-like core—allows for systematic modifications to optimize pharmacokinetic and pharmacodynamic properties.
Role in Rational Drug Design and Discovery Programs
In the realm of rational drug design, the this compound scaffold can be utilized as a foundational structure for creating targeted therapies. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding affinity of its derivatives to specific biological targets. researchgate.net The biphenyl (B1667301) moiety, a common feature in many bioactive molecules, allows for the exploration of interactions with hydrophobic pockets in enzymes and receptors. ajgreenchem.com The amino and carboxylic acid groups provide sites for hydrogen bonding and salt bridge formation, which are crucial for molecular recognition and binding. nih.gov
The general approach to utilizing this scaffold in a drug discovery program would involve:
Target Identification: Identifying a biological target (e.g., an enzyme or receptor) implicated in a disease state.
In Silico Screening: Virtually screening a library of derivatives of this compound against the target to identify potential lead compounds.
Chemical Synthesis: Synthesizing the most promising candidates identified through computational screening.
In Vitro and In Vivo Testing: Evaluating the biological activity and toxicity of the synthesized compounds.
Lead Optimization: Iteratively modifying the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profile.
Exploration of Analogues with Enhanced Molecular Recognition Properties
The versatility of the this compound structure allows for the generation of a wide array of analogues with potentially enhanced molecular recognition properties. Modifications can be systematically introduced at three primary positions:
The Carboxylic Acid Group: This group can be converted to various bioisosteres, such as tetrazoles, hydroxamic acids, or sulfonamides, to modulate acidity, polarity, and binding interactions. nih.gov Esterification or amidation of the carboxylic acid can also be explored to create prodrugs with improved bioavailability.
The Amino Group: The amino group can be acylated, alkylated, or incorporated into heterocyclic rings to introduce new functionalities and alter the electronic properties of the molecule. These modifications can influence the compound's ability to act as a hydrogen bond donor or acceptor.
Mechanisms of Molecular Interaction and Biochemical Pathway Modulation (Conceptual)
Based on the activities of structurally similar compounds, derivatives of this compound can be conceptualized to interact with and modulate various biochemical pathways.
Enzyme Inhibition/Activation Studies (Conceptual)
The biphenyl-like core of this compound makes it a candidate for targeting enzymes with hydrophobic binding pockets. For instance, many enzyme inhibitors feature aromatic rings that engage in pi-pi stacking or hydrophobic interactions with amino acid residues in the active site.
Conceptual Example: Cyclooxygenase (COX) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a carboxylic acid group and an aromatic core. scispace.com It is conceivable that derivatives of this compound could be designed to inhibit COX enzymes, which are involved in the inflammatory response. The carboxylic acid would be crucial for binding to the active site, while the biphenyl moiety could occupy the hydrophobic channel.
| Conceptual Derivative | Potential Target | Rationale for Interaction |
| 3-Acetamido-5-(3-methylphenyl)benzoic acid | Cyclooxygenase (COX) | The acetylated amino group could form additional hydrogen bonds, while the core structure mimics known COX inhibitors. |
| 3-Amino-5-(3-methyl-4-fluorophenyl)benzoic acid | Dihydrofolate Reductase (DHFR) | The fluoro-substituted phenyl ring could enhance binding affinity through halogen bonding, a strategy used in designing DHFR inhibitors. |
Receptor Binding and Signal Transduction Pathway Modulation (Conceptual)
The structural features of this compound also suggest its potential to interact with various cell surface and nuclear receptors. The ability to present functional groups in a defined three-dimensional space is key to receptor binding.
Conceptual Example: Nuclear Receptor Modulation
Certain nuclear receptors, which regulate gene expression, have ligand-binding domains that accommodate hydrophobic molecules. Biphenyl derivatives have been explored as modulators of these receptors. ajgreenchem.com Derivatives of this compound could be designed to either activate or inhibit these receptors, thereby influencing downstream signaling pathways.
Conceptual Investigations into Broad-Spectrum Biological Activities (e.g., Antimicrobial, Anticancer, Anti-inflammatory)
Drawing parallels from related chemical structures, the this compound scaffold holds conceptual promise for the development of agents with a range of biological activities.
Antimicrobial Activity:
Derivatives of aminobenzoic acid and biphenyl compounds have been reported to possess antibacterial and antifungal properties. benthamscience.commdpi.com The mechanism of action could involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. For example, studies on 3-amino-5-methyl[1,1'-biphenyl]-2,4-dicarbonitrile derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria. benthamscience.com
Anticancer Activity:
The biphenyl carboxylic acid scaffold is present in a number of compounds investigated for their anticancer properties. ajgreenchem.comajgreenchem.com These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, or modulation of cell signaling pathways. For instance, a library of small molecule biphenyl carboxylic acids showed in vitro anticancer activity against breast cancer cell lines. ajgreenchem.com
Anti-inflammatory Activity:
As mentioned previously, the structural similarity to known NSAIDs suggests a potential for anti-inflammatory activity. scispace.com Biphenyl carboxylic acid derivatives have been synthesized and shown to exhibit significant anti-inflammatory effects in preclinical models. researchgate.net The mechanism is often attributed to the inhibition of pro-inflammatory enzymes like COX.
Table of Conceptually Related Bioactive Compounds
| Compound Class | Reported Biological Activity | Reference |
| Biphenyl Carboxylic Acids | Anticancer | ajgreenchem.comajgreenchem.com |
| 3-Amino-5-methyl[1,1'-biphenyl]-2,4-dicarbonitrile Derivatives | Antibacterial, Antifungal | benthamscience.com |
| Biphenyl-4-carboxylic Acid Derivatives | Anti-inflammatory | scispace.comresearchgate.net |
Development of Molecular Probes and Research Tools for Biological Systems
The unique structural characteristics of this compound, featuring a reactive amino group, a carboxylic acid functional group, and a biphenyl-like scaffold, make it a promising candidate for the development of sophisticated molecular probes and research tools. These tools are instrumental in the elucidation of complex biological processes at the molecular level. The strategic functionalization of this compound can yield a diverse array of probes designed for specific applications in chemical biology and medicinal chemistry.
Conjugation to Biomolecules for Cellular Process Studies
The covalent attachment, or conjugation, of small molecules like this compound to biomolecules such as proteins, peptides, and nucleic acids is a powerful strategy for studying their function, localization, and interactions within a cellular context. The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, allows for versatile conjugation chemistries.
The primary amine group can be targeted for conjugation through various well-established reactions. For instance, it can react with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other acylating agents to form stable amide or thiourea (B124793) bonds. This allows for the labeling of biomolecules at specific lysine (B10760008) residues or their N-termini. Conversely, the carboxylic acid group can be activated, for example, using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate amide bond formation with primary amines on a target biomolecule.
The selection of the conjugation strategy depends on the nature of the biomolecule and the desired site of attachment. The 3-methylphenyl moiety can influence the photophysical properties of a conjugated fluorophore or the binding affinity of the probe to its biological target.
Table 1: Conceptual Conjugation Strategies for this compound with Biomolecules
| Target Biomolecule | Reactive Site on Biomolecule | Functional Group on Probe Utilized | Conjugation Chemistry | Potential Application |
| Protein | Lysine ε-amino group, N-terminus | Amino group | NHS ester chemistry | Tracking protein localization and trafficking |
| Peptide | N-terminus, Lysine side chain | Carboxylic acid group | Carbodiimide (EDC) chemistry | Probing peptide-protein interactions |
| Oligonucleotide | Modified amine on base or terminus | Amino group | Isothiocyanate chemistry | Visualizing nucleic acid dynamics in cells |
| Enzyme | Active site serine or cysteine | Carboxylic acid group (modified) | Specific covalent inhibitors | Activity-based protein profiling |
This table presents conceptual strategies based on established bioconjugation methods and the functional groups present in this compound. Specific reaction conditions would require experimental optimization.
The conjugation of this scaffold to a known drug molecule could also be employed to study its mechanism of action or to develop targeted drug delivery systems. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, via the this compound linker, the distribution and cellular uptake of the drug can be monitored.
Tracers for Imaging and Mechanistic Biological Research
Molecular tracers are essential tools for visualizing and quantifying biological processes in real-time. By incorporating imaging agents or isotopic labels, derivatives of this compound can be transformed into powerful tracers for a variety of research applications.
For fluorescence imaging, the amino group of this compound can be readily derivatized with a fluorophore. The choice of fluorophore would depend on the desired excitation and emission wavelengths, quantum yield, and photostability. The biphenyl-like core of the molecule may also contribute to or modulate the fluorescent properties of the resulting probe. Such fluorescent tracers could be used to label specific cellular compartments or to track the movement of conjugated biomolecules. For example, ortho-aminobenzoic acid has been utilized as a fluorescent probe to monitor the interaction of peptides with micelles, suggesting that aminobenzoic acid scaffolds can be sensitive reporters of their local environment. nih.gov
In the context of mechanistic biological research, isotopic labeling of this compound could enable its use as a tracer in metabolic studies or as an internal standard for mass spectrometry-based quantification. For instance, incorporation of stable isotopes such as ¹³C or ¹⁵N would allow for the tracking of the molecule's fate in a biological system without the use of radioactivity.
Furthermore, the structural similarity of this compound to certain endogenous molecules or enzyme substrates could be exploited. By designing derivatives that act as competitive inhibitors or mechanism-based inactivators of specific enzymes, it is possible to develop probes for activity-based protein profiling (ABPP). These probes would covalently label the active site of the target enzyme, allowing for its identification and characterization.
Table 2: Potential Applications of this compound-Based Tracers
| Tracer Type | Modification to Parent Compound | Principle of Detection | Potential Research Application |
| Fluorescent Tracer | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the amino group. | Fluorescence microscopy, flow cytometry. | Real-time imaging of cellular uptake and distribution; tracking of labeled biomolecules. |
| Isotopic Tracer | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the molecular structure. | Mass spectrometry, NMR spectroscopy. | Metabolic fate determination; quantification of biological analytes. |
| Affinity-Based Probe | Attachment of a reactive group (e.g., electrophile) and a reporter tag (e.g., biotin). | Western blotting, mass spectrometry. | Identification and characterization of protein binding partners. |
| PET Tracer | Incorporation of a positron-emitting radionuclide (e.g., ¹⁸F, ¹¹C). | Positron Emission Tomography (PET). | In vivo imaging of biological targets and pathways. |
This table outlines conceptual applications for tracers derived from this compound. The feasibility and specific design of these tracers would require further research and development.
The development of such tracers based on the this compound scaffold holds the potential to provide valuable insights into a wide range of biological questions, from fundamental cellular processes to the mechanisms of disease.
Future Research Directions and Emerging Paradigms for 3 Amino 5 3 Methylphenyl Benzoic Acid Research
Exploration of Novel and Efficient Synthetic Pathways
The development of novel and efficient synthetic pathways for 3-Amino-5-(3-methylphenyl)benzoic acid is a cornerstone of future research. Current synthetic routes, while effective, often involve multiple steps, harsh reaction conditions, and the use of expensive catalysts. Future endeavors will likely focus on the development of more sustainable and economically viable methods.
One promising avenue is the exploration of C-H activation strategies. researchgate.netresearchgate.net Direct functionalization of C-H bonds in readily available precursors could significantly shorten the synthetic sequence, reducing waste and improving atom economy. For instance, transition-metal-catalyzed C-H amination and carboxylation of a 3,5-disubstituted toluene (B28343) derivative could provide a more direct route to the target molecule.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Activation | Fewer synthetic steps, increased atom economy, reduced waste. | Development of selective and efficient catalysts for direct amination and carboxylation. |
| One-Pot Synthesis | Simplified procedures, higher overall yields, reduced solvent and energy consumption. | Design of compatible reaction conditions and catalyst systems for sequential transformations. |
| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly. | Identification and engineering of enzymes for the synthesis of the target molecule or its precursors. |
Advanced Functionalization Strategies for Tailored Applications
The functional versatility of this compound, with its amino and carboxylic acid groups, makes it an ideal scaffold for the development of tailored applications. Future research will undoubtedly focus on advanced functionalization strategies to modify these groups and introduce new functionalities.
Late-stage functionalization, a technique that modifies a molecule at a late stage of its synthesis, is expected to play a crucial role. This approach allows for the rapid generation of a diverse library of derivatives with varying properties. For example, the amino group can be readily acylated, alkylated, or arylated to introduce a wide range of substituents. Similarly, the carboxylic acid group can be converted into esters, amides, or other functional groups.
Moreover, transition-metal-catalyzed cross-coupling reactions will continue to be a powerful tool for the functionalization of the aromatic core. researchgate.net Techniques such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds, further expanding the chemical space accessible from this versatile building block.
Integration with Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules based on the this compound scaffold. chemrxiv.orgnih.govresearchgate.netnih.govmdpi.com These computational tools can accelerate the research process by predicting the properties of virtual compounds, thereby prioritizing synthetic efforts on the most promising candidates.
ML models can be trained on existing data to predict a wide range of properties, including physicochemical characteristics, biological activity, and material properties. nih.govresearchgate.netnih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound, guiding the design of new therapeutic agents.
Furthermore, generative AI models can be used to design novel molecules with desired properties from scratch. By learning the underlying patterns in chemical data, these models can propose new structures that are likely to be active and synthesizable. This approach has the potential to significantly reduce the time and cost associated with the discovery of new functional molecules.
| AI/ML Application | Potential Impact | Key Research Focus |
| Property Prediction | Prioritization of synthetic targets, reduction of experimental screening. | Development of accurate and robust ML models for predicting a wide range of properties. |
| Generative Molecular Design | De novo design of novel molecules with optimized properties. | Integration of synthetic accessibility and multi-objective optimization into generative models. |
| Reaction Prediction | Optimization of synthetic routes and reaction conditions. | Development of models that can accurately predict the outcome of chemical reactions. |
Interdisciplinary Research Opportunities in Advanced Materials Science and Chemical Biology
The unique structural features of this compound open up a plethora of interdisciplinary research opportunities, particularly at the interface of materials science and chemical biology.
In materials science, derivatives of this compound could find applications in the development of novel organic electronic materials. The aromatic core and the presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups suggest that these molecules could be used as building blocks for organic semiconductors, light-emitting diodes (OLEDs), and solar cells. Functionalization of the core can be used to tune the electronic properties and solid-state packing of the resulting materials.
In the realm of chemical biology, this compound and its derivatives can serve as valuable probes to study biological processes. The amino and carboxylic acid groups provide convenient handles for bioconjugation, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules. conicet.gov.arresearchgate.netrsc.orgnih.govyoutube.com These bioconjugates could be used for a variety of applications, including targeted drug delivery, bioimaging, and as tools for studying protein-protein interactions.
| Interdisciplinary Field | Potential Applications | Key Research Focus |
| Materials Science | Organic electronics (semiconductors, OLEDs), functional polymers. | Synthesis and characterization of novel materials with tailored optoelectronic properties. |
| Chemical Biology | Bioconjugation, targeted drug delivery, bioimaging probes. | Development of efficient and selective bioconjugation strategies and their application in biological systems. |
Q & A
Q. What are common synthetic routes for 3-Amino-5-(3-methylphenyl)benzoic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Bromination and substitution : Bromination of precursor benzoic acids under controlled conditions (e.g., using bromine or NBS) .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups .
- Acid-mediated cyclization : For derivatives, acidic conditions (e.g., H₂SO₄) facilitate ring closure .
Optimization : Yield improvements rely on solvent selection (DMF or DCM), catalyst loading (e.g., Pd(PPh₃)₄), and temperature control (45–80°C) .
| Reaction Step | Key Conditions | Yield Range |
|---|---|---|
| Bromination | NBS, CCl₄, 0°C | 60–75% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 70–85% |
| Cyclization | H₂SO₄, 100°C | 65–80% |
Q. How is this compound characterized for structural confirmation and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 206.1) .
- HPLC : Purity >97% verified via reverse-phase C18 columns (acetonitrile/water gradient) .
- Elemental Analysis : Matches calculated C, H, N values (e.g., C₈H₇NO₂ requires C 64.86%, H 6.25%) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks) .
- Storage : Air-sensitive; store under inert gas (N₂/Ar) at <15°C in amber glass .
- Waste Disposal : Neutralize with dilute NaOH before disposal in designated chemical waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., DPPH/ABTS for antioxidants; IC₅₀ in HeLa cells for cytotoxicity) .
- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups on solubility/binding) .
- Reproducibility : Validate results across ≥3 independent replicates and cross-check with computational models (e.g., molecular docking) .
Q. What strategies enhance the compound’s application in metal ion adsorption or environmental remediation?
- Methodological Answer :
- Functionalization : Introduce chelating groups (e.g., –SH or –NH₂) via ester hydrolysis or amidation .
- Composite materials : Immobilize on activated carbon or MOFs to improve adsorption capacity (e.g., Co²⁺ removal efficiency >90%) .
- pH optimization : Adjust solution pH to 5–7 to maximize carboxylate group coordination with metal ions .
Q. How can computational methods guide the design of this compound derivatives for drug delivery?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., EGFR or COX-2) using AutoDock Vina .
- ADMET Prediction : Use SwissADME to optimize logP (1–3), polar surface area (<140 Ų), and bioavailability .
- Quinone-based prodrugs : Conjugate with quinic acid for tumor-targeted delivery (enhanced cellular uptake via pH-sensitive release) .
Q. What synthetic challenges arise in scaling up this compound production, and how are they addressed?
- Methodological Answer :
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .
- Catalyst cost : Use heterogeneous catalysts (e.g., Pd/C) for recyclability .
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to aniline) to minimize triphenylmethane byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
